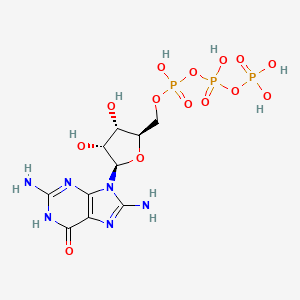

8-Aminoguanosine triphosphate

Description

Properties

CAS No. |

101212-50-4 |

|---|---|

Molecular Formula |

C10H11FN2O |

Synonyms |

8-aminoguanosine triphosphate |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of 8 Aminoguanosine Triphosphate

Advanced Synthetic Methodologies for 8-Aminoguanosine (B66056) Triphosphate

The synthesis of 8-aminoguanosine triphosphate and its analogs often involves multi-step chemical processes, sometimes augmented by enzymatic transformations to achieve desired stereochemistry and purity. These methods are critical for producing these complex molecules for research and potential therapeutic applications.

Chemoenzymatic and De Novo Chemical Synthesis Routes for Nucleotide Analogs

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of nucleoside analogs, offering high regio- and stereoselectivity that can be challenging to achieve through purely chemical methods. researchgate.net These approaches often utilize enzymes like nucleoside phosphorylases for the key glycosylation step, which couples a modified purine (B94841) base with a sugar moiety. worktribe.com For instance, the synthesis of 8-aminoguanosine can be accomplished by reacting 8-bromoguanosine (B14676) with hydrazine. researchgate.net Subsequently, the nucleoside can be phosphorylated to the triphosphate level using chemical or enzymatic methods.

De novo synthesis pathways, which build the purine ring system from simpler acyclic precursors, also present a viable route. While complex, these methods allow for the introduction of modifications at various positions of the purine ring. nih.gov Pathway engineering, combining multiple biosynthetic enzymes in a single pot, has been successfully employed for the efficient synthesis of ATP and GTP from simple precursors like glucose and amino acids, a strategy that could be adapted for analogs like this compound. nih.gov

Stereoselective Synthesis Approaches for this compound

Achieving the correct stereochemistry at the anomeric carbon of the ribose sugar is paramount for the biological activity of nucleoside analogs. Stereoselective synthesis is often accomplished through enzymatic glycosylation or by using chiral starting materials and stereocontrolled chemical reactions. google.com While direct chemical glycosylation can be challenging due to the formation of anomeric mixtures, enzymatic methods using nucleoside phosphorylases often provide excellent stereocontrol, yielding the desired β-anomer. researchgate.netunimi.it

Preparation of Isotope-Labeled this compound for Mechanistic Investigations

Isotope-labeled nucleotides are indispensable tools for studying the mechanism of action of enzymes and for tracking the metabolic fate of these molecules in biological systems. silantes.com Stable isotopes such as ¹³C, ¹⁵N, and ²H are commonly incorporated into the purine base or the ribose sugar of the nucleotide. silantes.comckisotopes.com

The synthesis of isotope-labeled this compound can be achieved by using labeled precursors in either chemical or enzymatic synthesis routes. nih.gov For example, using [¹³C, ¹⁵N]-labeled guanosine (B1672433) as a starting material in a chemical synthesis would yield the correspondingly labeled 8-aminoguanosine, which can then be phosphorylated. Alternatively, de novo enzymatic synthesis pathways can be engineered to incorporate isotopes from simple labeled precursors like [¹³C]-glucose or [¹⁵N]-ammonia. nih.gov These labeled analogs are crucial for techniques like NMR spectroscopy and mass spectrometry to probe molecular interactions and metabolic pathways. silantes.com

Rational Design and Synthesis of this compound Derivatives and Prodrugs for Biological Probing

The rational design of nucleotide analogs aims to improve their therapeutic properties, such as target specificity, potency, and cellular uptake. This involves modifying the chemical structure of the parent compound to enhance its biological activity and overcome limitations like poor membrane permeability.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to this compound affect its biological activity. By systematically altering different parts of the molecule—the purine base, the ribose sugar, and the triphosphate chain—researchers can identify key structural features required for interaction with biological targets. researchgate.net

For example, substitutions at the C8 position of the guanine (B1146940) ring can significantly impact the biological properties of the nucleoside. researchgate.net Studies on various 8-substituted guanine derivatives have revealed that an amino group at this position can confer potent biological effects. nih.govahajournals.org SAR studies have also explored modifications at other positions of the purine ring and the ribose moiety to develop more potent and selective inhibitors of target enzymes like purine nucleoside phosphorylase (PNP). nih.gov

Table 1: Impact of C8-Substituents on Guanine Derivatives

| C8-Substituent | Relative Biological Activity | Reference |

|---|---|---|

| -H (Guanine) | Baseline | researchgate.net |

| -NH₂ (8-Aminoguanine) | High | nih.govahajournals.org |

| -Br (8-Bromoguanine) | Moderate | unimi.it |

| -OH (8-Hydroxyguanine) | Moderate | researchgate.net |

This table is illustrative and the relative activities can vary depending on the specific biological assay.

Chemical Modifications Influencing Intracellular Delivery and Stability in Research Models

A major challenge in the development of nucleotide-based therapeutics is their poor cell membrane permeability due to their negative charge and hydrophilic nature. To address this, various chemical modifications and prodrug strategies have been developed to enhance intracellular delivery and stability. google.com

One common approach is to mask the phosphate (B84403) groups with lipophilic moieties, creating a prodrug that can more easily cross the cell membrane. uga.edu Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active triphosphate form. Another strategy involves conjugation to cell-penetrating peptides or other carrier molecules to facilitate uptake. google.com

Furthermore, modifications to the nucleoside itself can improve its stability against degradation by cellular enzymes like nucleosidases and phosphorylases. For instance, alterations to the sugar moiety can prevent enzymatic cleavage of the glycosidic bond, thereby prolonging the intracellular half-life of the compound. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 8-Aminoguanosine | |

| 8-Aminoguanine (B17156) | |

| 8-Bromoguanosine | |

| 8-Nitroguanosine (B126670) | |

| 8-Nitroguanine | |

| 8-Hydroxyguanosine | |

| 8-Hydroxyguanine | |

| Adenosine (B11128) triphosphate (ATP) | |

| Guanosine triphosphate (GTP) | |

| Inosine (B1671953) | |

| Guanosine | |

| Hypoxanthine (B114508) | |

| Guanine | |

| [¹³C, ¹⁵N]-labeled guanosine | |

| [¹³C]-glucose | |

| [¹⁵N]-ammonia |

Cellular Uptake, Metabolism, and Intracellular Fate of 8 Aminoguanosine Triphosphate

Mechanisms of 8-Aminoguanosine (B66056) Triphosphate Cellular Translocation and Nucleoside/Nucleotide Transport Systems

Direct cellular translocation of nucleotide triphosphates such as 8-aminoguanosine triphosphate (8-amino-GTP) is generally not a feature of mammalian cells. The plasma membrane is typically impermeable to highly charged molecules like nucleotide triphosphates. Instead, these molecules are synthesized intracellularly from their corresponding nucleoside precursors.

Therefore, the journey of 8-amino-GTP begins with the cellular uptake of its precursor, 8-aminoguanosine. Nucleosides are transported across cellular membranes by specialized proteins known as nucleoside transporters (NTs). While specific studies identifying the precise transporters for 8-aminoguanosine are scarce, it is presumed to enter cells via one or more of the known equilibrative nucleoside transporters (ENTs) or concentrative nucleoside transporters (CNTs), which facilitate the transport of a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides. physiology.org Once inside the cell, 8-aminoguanosine becomes a substrate for intracellular enzymes that can either convert it to its triphosphate form or metabolize it through other pathways. physiology.org

Intracellular Biotransformation Pathways of this compound

Once 8-aminoguanosine has entered the cell, it is subject to several competing metabolic pathways. These pathways determine whether it will be activated via phosphorylation to its triphosphate form or directed towards degradation.

The formation of this compound from its nucleoside precursor is a sequential phosphorylation process, analogous to the synthesis of guanosine (B1672433) triphosphate (GTP) from guanosine. This process is catalyzed by a series of kinases. Although the specific enzymes that act on 8-aminoguanosine have not been definitively identified, the pathway is hypothesized to proceed as follows:

Monophosphorylation: 8-aminoguanosine is first phosphorylated to 8-aminoguanosine monophosphate (8-amino-GMP). This reaction is likely catalyzed by a nucleoside kinase, possibly a guanosine kinase.

Diphosphorylation: 8-amino-GMP is then converted to 8-aminoguanosine diphosphate (B83284) (8-amino-GDP) by a guanylate kinase, which specifically phosphorylates GMP.

Triphosphorylation: Finally, 8-amino-GDP is phosphorylated to this compound (8-amino-GTP) by a nucleoside-diphosphate kinase, an enzyme with broad specificity that catalyzes the transfer of a phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate.

This putative phosphorylation cascade is central to the intracellular activation of the compound.

Table 1: Putative Phosphorylation Pathway of 8-Aminoguanosine

| Step | Substrate | Product | Probable Enzyme Class |

| 1 | 8-Aminoguanosine | 8-Aminoguanosine 5'-monophosphate (8-amino-GMP) | Nucleoside Kinase |

| 2 | 8-Aminoguanosine 5'-monophosphate (8-amino-GMP) | 8-Aminoguanosine 5'-diphosphate (8-amino-GDP) | Guanylate Kinase |

| 3 | 8-Aminoguanosine 5'-diphosphate (8-amino-GDP) | 8-Aminoguanosine 5'-triphosphate (8-amino-GTP) | Nucleoside-Diphosphate Kinase |

The predominant metabolic fate of intracellular 8-aminoguanosine is not phosphorylation but rather phosphorolytic cleavage. ahajournals.orgnih.gov The key enzyme in this process is purine nucleoside phosphorylase (PNPase). ahajournals.orgnih.govahajournals.org

Primary Metabolic Pathway: PNPase catalyzes the conversion of 8-aminoguanosine to 8-aminoguanine (B17156) and ribose-1-phosphate (B8699412). ahajournals.orgahajournals.org This is a critical step, as 8-aminoguanine is itself a potent inhibitor of PNPase, creating a feedback mechanism. ahajournals.orgresearchgate.net The majority of the physiological effects attributed to the administration of 8-aminoguanosine are mediated by its conversion to 8-aminoguanine. ahajournals.orgahajournals.orgresearchgate.net

Precursor Metabolism: Research has also identified 8-nitroguanosine (B126670) as a naturally occurring precursor to 8-aminoguanosine. nih.govresearchgate.netnih.gov Under conditions of nitrosative stress, guanosine can be nitrated to form 8-nitroguanosine. ahajournals.orgresearchgate.net This compound can then be reduced to 8-aminoguanosine, which subsequently enters the metabolic pathways described above. nih.govahajournals.org 8-nitroguanosine can also be converted by PNPase to 8-nitroguanine, which is then reduced to 8-aminoguanine. nih.govahajournals.orgresearchgate.net

Direct degradation pathways for this compound have not been characterized. It is presumed that, like other nucleotide triphosphates, it would be subject to hydrolysis by various phosphatases back to its diphosphate, monophosphate, and eventually nucleoside forms, which could then be degraded by PNPase.

Table 2: Key Metabolites in the 8-Aminoguanosine Pathway

| Compound | Precursor(s) | Metabolic Product(s) | Key Enzyme(s) |

| 8-Aminoguanosine | 8-Nitroguanosine | 8-Aminoguanine, 8-Amino-GMP | PNPase, Nucleoside Kinases |

| 8-Aminoguanine | 8-Aminoguanosine, 8-Nitroguanine | Further metabolites not detailed | PNPase (as substrate), Reductases |

| 8-Nitroguanosine | Guanosine (via nitration) | 8-Aminoguanosine, 8-Nitroguanine | Reductases, PNPase |

While direct interconversion of 8-amino-GTP is not documented, the administration of its precursor, 8-aminoguanosine, profoundly impacts the broader intracellular nucleotide pools. This effect is primarily due to the potent inhibition of PNPase by its metabolite, 8-aminoguanine. researchgate.netnih.gov

PNPase is a crucial enzyme in the purine salvage pathway, responsible for degrading guanosine to guanine (B1146940) and inosine (B1671953) to hypoxanthine (B114508). nih.govnih.gov By inhibiting PNPase, 8-aminoguanine causes its substrates to accumulate within the cell. ahajournals.orgnih.govresearchgate.net

Accumulation of Nucleosides: Inhibition of PNPase leads to increased intracellular levels of guanosine and inosine. ahajournals.orgnih.gov

Impact on Nucleotide Triphosphates: This buildup of salvageable purine nucleosides shunts them towards phosphorylation. In certain cell types, particularly T-lymphocytes, this leads to a significant accumulation of deoxyguanosine triphosphate (dGTP). cloudfront.netnih.gov This dGTP accumulation is a key mechanism of the selective toxicity of 8-aminoguanosine towards T-cells. nih.govashpublications.org In other cell lines, such as B-lymphoblasts, the inhibition can lead to an increase in guanosine triphosphate (GTP) levels. aai.orgnih.gov This elevation of guanine ribonucleotides is believed to mediate cytotoxicity in these cells. nih.gov

Therefore, while 8-amino-GTP itself may be a minor component, its precursor orchestrates a major shift in the balance of other, more prevalent, purine nucleotide pools.

Table 3: Effect of 8-Aminoguanosine/8-Aminoguanine on Cellular Purine Pools

| Metabolite | Effect of PNP Inhibition | Consequence | Cell Type Context |

| Inosine | Increase ahajournals.orgnih.gov | Increased substrate for salvage | General |

| Guanosine | Increase ahajournals.orgnih.gov | Increased substrate for salvage | General |

| Hypoxanthine | Decrease ahajournals.orgnih.gov | Reduced product from salvage | General |

| Guanine | Decrease ahajournals.orgnih.gov | Reduced product from salvage | General |

| dGTP | Increase cloudfront.netnih.gov | Inhibition of DNA synthesis, cytotoxicity | T-Lymphoblasts |

| GTP | Increase aai.orgnih.gov | Cytotoxicity | B-Lymphoblasts, Mature T-cells |

Subcellular Localization and Compartmentalization of this compound

The specific subcellular distribution of this compound has not been explicitly determined in the available literature. However, based on the localization of the enzymes involved in its synthesis and its potential functions, its primary locations can be inferred.

The phosphorylation cascade that converts 8-aminoguanosine to 8-amino-GTP would predominantly occur in the cytoplasm , where the necessary kinases are abundant. The resulting 8-amino-GTP would also be present in the cytoplasm, the main pool for nucleotide triphosphates used in various cellular processes.

A portion of the nucleotide pool also exists within the mitochondria , where it is used for mitochondrial DNA and RNA synthesis and as an energy source. Given that related compounds like 8-oxoguanine are relevant to mitochondrial DNA damage and repair, it is plausible that 8-amino-GTP could also be present and have a role within this organelle. dntb.gov.ua However, direct evidence for the compartmentalization of this compound in different subcellular locations is currently lacking.

Molecular Mechanisms of Action of 8 Aminoguanosine Triphosphate

Inhibition of GTP Cyclohydrolase I by 8-Aminoguanosine (B66056) Triphosphate

8-Aminoguanosine triphosphate (8-amino-GTP) is a potent inhibitor of GTP cyclohydrolase I (GTPCH-I), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). mdpi.com This inhibition has significant implications for various physiological processes that are dependent on BH4 as a cofactor.

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of GTP cyclohydrolase I from both human liver and Escherichia coli. nih.gov This means that 8-amino-GTP directly competes with the enzyme's natural substrate, guanosine (B1672433) triphosphate (GTP), for binding to the active site. The inhibition is characterized by a low dissociation constant (Ki) of 0.25 µmol/L, indicating a high affinity of the inhibitor for the enzyme. nih.gov In the presence of 8-amino-GTP, the apparent Michaelis constant (Km) for GTP increases, while the maximum velocity (Vmax) of the reaction remains unchanged, a hallmark of competitive inhibition.

| Parameter | Value | Source |

| Inhibitor | This compound | nih.gov |

| Enzyme | GTP Cyclohydrolase I (human liver and E. coli) | nih.gov |

| Type of Inhibition | Competitive | nih.gov |

| Dissociation Constant (Ki) | 0.25 µmol/L | nih.gov |

| Effect on Km for GTP | Increases | |

| Effect on Vmax | No change |

This table summarizes the kinetic parameters of GTP Cyclohydrolase I inhibition by this compound.

The inhibition of GTP cyclohydrolase I by this compound has direct and significant consequences for the biosynthesis of tetrahydrobiopterin (BH4). As GTPCH-I catalyzes the initial, rate-limiting step, its inhibition effectively shuts down the entire de novo BH4 synthesis pathway. mdpi.com This pathway involves the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, which is then further processed by other enzymes to produce BH4. mdpi.comnih.gov

A reduction in BH4 levels can have widespread physiological effects, as BH4 is an essential cofactor for several key enzymes, including:

Nitric oxide synthases (NOS): These enzymes produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.gov

Aromatic amino acid hydroxylases: This group includes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin. mdpi.com

Therefore, by inhibiting GTPCH-I, this compound can indirectly modulate the activities of these BH4-dependent enzymes, leading to decreased production of nitric oxide and key neurotransmitters.

Interactions with Nucleic Acid Synthesis and Polymerases

This compound and its deoxy counterpart, 8-amino-2'-deoxyguanosine (B8737438) triphosphate (8-amino-dGTP), can also interact with the machinery of nucleic acid synthesis, acting as analogs of the natural substrates GTP and dGTP.

Due to their structural resemblance to the canonical guanosine triphosphates, both 8-amino-GTP and 8-amino-dGTP can be recognized by DNA and RNA polymerases. Research has shown that 8-amino-dGTP can be utilized as a substrate by various DNA polymerases, including reverse transcriptases and mammalian DNA polymerases alpha and beta. nih.gov However, the efficiency of its incorporation varies depending on the specific polymerase.

Studies have indicated that for some polymerases, the discrimination against incorporating these analogs is primarily a function of the Michaelis constant (Km) or the maximum reaction velocity (Vmax). nih.gov For instance, DNA polymerase alpha shows significant discrimination against 8-oxo-dGTP (a related analog) but has a higher preference for 8-amino-dGTP. nih.gov In contrast, DNA polymerase beta can incorporate both analogs with high efficiency. nih.gov This suggests that 8-amino-dGTP can act as a substrate mimic and, in certain contexts, a competitive inhibitor of DNA synthesis by competing with the natural dGTP for incorporation into the growing DNA strand.

The incorporation of 8-amino-dGTP into a nucleic acid strand is possible because the polymerase active site can accommodate the modified base. Once incorporated, the presence of the 8-amino group can have significant structural consequences for the DNA or RNA molecule. The 8-amino group can alter the hydrogen bonding potential of the guanine (B1146940) base and may influence the conformational preferences of the nucleotide, potentially favoring the syn conformation over the more common anti conformation.

Impact on Primer RNA Synthesis and DNA Replication Processes

The direct impact of this compound (8-amino-GTP) on primer RNA synthesis by primase has not been extensively characterized in the available scientific literature. However, the incorporation of structurally related 8-substituted guanine nucleotide analogs into nucleic acids has been studied, providing insights into the potential effects of 8-amino-GTP.

DNA primase is a specialized RNA polymerase that synthesizes short RNA primers required to initiate DNA replication. The fidelity of this process is crucial for accurate genome duplication. While there is no direct evidence of 8-amino-GTP utilization by primase, studies on the deoxyribonucleotide counterpart, 8-amino-deoxyguanosine triphosphate (8-amino-dGTP), offer valuable information. Research has shown that certain DNA polymerases can incorporate 8-substituted purine (B94841) analogs. For instance, 8-amino-dGTP has been investigated as a substrate for various DNA polymerases, which could suggest that the triphosphate form of 8-aminoguanosine might also be recognized by polymerizing enzymes, albeit with potentially altered efficiency and fidelity.

The presence of the C8-amino group on the guanine base can alter the hydrogen bonding properties and the conformation of the nucleotide, which could affect its interaction with the active site of DNA primase and DNA polymerases. The substitution of guanine with 8-aminoguanine (B17156) has been shown to stabilize DNA triplexes, indicating its capacity to form alternative hydrogen bonding patterns. nih.gov This altered base pairing potential could lead to misincorporation during primer synthesis or DNA replication, potentially causing mutations if not corrected by cellular repair mechanisms.

Further research is necessary to directly assess the substrate efficiency of this compound for DNA primase and its consequences for the initiation of DNA replication. Understanding how this analog is processed by the replication machinery is essential to fully elucidate its potential cellular effects.

Modulation of Purine Nucleoside Phosphorylase (PNPase) System by Related 8-Aminoguanosine Species

Biochemical Characterization of PNPase Inhibition by 8-Aminoguanosine and 8-Aminoguanine, and its Indirect Relevance to Nucleotide Pool Dynamics

8-Aminoguanosine is recognized as a prodrug that is metabolized to 8-aminoguanine. nih.govahajournals.orgnih.gov Both 8-aminoguanosine and its metabolite, 8-aminoguanine, are potent inhibitors of purine nucleoside phosphorylase (PNPase). ahajournals.orgnih.govnih.gov PNPase is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their respective purine bases and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate.

Biochemical studies have demonstrated that 8-aminoguanine acts as a competitive inhibitor of PNPase. nih.gov This means that it binds to the active site of the enzyme, thereby preventing the binding of its natural substrates, such as inosine (B1671953) and guanosine. The inhibition of PNPase by 8-aminoguanine has been confirmed in vivo, where administration of the compound leads to a decrease in the urinary ratios of PNPase products (guanine and hypoxanthine) to their substrates (guanosine and inosine). nih.govnih.gov

The inhibition of PNPase by 8-aminoguanine and its precursor 8-aminoguanosine has significant implications for cellular nucleotide pool dynamics. By blocking the degradation of purine nucleosides, these compounds lead to an accumulation of PNPase substrates. nih.govresearchgate.net This perturbation of the purine salvage pathway can indirectly influence the levels of purine nucleotides, including guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), as the accumulated nucleosides can be re-phosphorylated through salvage pathways.

| Compound | Target Enzyme | Mechanism of Inhibition | Effect on Substrate/Product Ratio |

| 8-Aminoguanine | Purine Nucleoside Phosphorylase (PNPase) | Competitive Inhibition | Decreased Guanine/Guanosine & Hypoxanthine (B114508)/Inosine Ratios |

| 8-Aminoguanosine | Purine Nucleoside Phosphorylase (PNPase) | Metabolized to the active inhibitor, 8-aminoguanine | Indirectly leads to decreased product-to-substrate ratios |

Accumulation of Deoxyguanosine Triphosphate (dGTP) and Guanosine Triphosphate (GTP) in Cellular Models due to Perturbed Purine Metabolism

The inhibition of PNPase by 8-aminoguanine and its precursor, 8-aminoguanosine, disrupts the normal flow of purine metabolism, leading to the accumulation of specific nucleosides that can, in turn, affect the intracellular pools of their corresponding triphosphates.

A primary consequence of PNPase inhibition is the accumulation of its substrates, including deoxyguanosine. ahajournals.org In cells with active salvage pathways, this excess deoxyguanosine can be phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP), which is subsequently phosphorylated to deoxyguanosine diphosphate (B83284) (dGDP) and then to deoxyguanosine triphosphate (dGTP). The accumulation of dGTP is a known consequence of PNPase deficiency, a genetic disorder, and can be mimicked by pharmacological inhibition of the enzyme. researchgate.net

Similarly, the inhibition of PNPase leads to an increase in the levels of guanosine. ahajournals.orgnih.gov This guanosine can be salvaged and converted to guanosine monophosphate (GMP) by guanosine kinase. Further phosphorylation steps then lead to the formation of guanosine diphosphate (GDP) and subsequently guanosine triphosphate (GTP). Therefore, by inhibiting the breakdown of guanosine, 8-aminoguanine can indirectly contribute to an expansion of the intracellular GTP pool.

The perturbation of dGTP and GTP pools can have profound effects on cellular processes. Elevated dGTP levels can be mutagenic and cytotoxic, particularly to lymphoid cells, as it can inhibit ribonucleotide reductase and disrupt the balance of deoxynucleotide pools required for DNA synthesis. Alterations in GTP levels can impact a wide range of cellular functions, including signal transduction, protein synthesis, and microtubule dynamics.

Influence on Signal Transduction Pathways and Enzyme Activities

Direct or Indirect Modulation of Kinase and Phosphatase Activities by this compound or its Metabolites

While direct evidence for the modulation of specific kinases and phosphatases by this compound is limited, the structural similarity of 8-amino-GTP to GTP suggests a potential for interaction with the numerous proteins that utilize GTP as a substrate or an allosteric regulator. GTP is a critical energy source and signaling molecule, and its levels are tightly regulated.

The metabolites of 8-aminoguanosine, particularly the accumulation of inosine and guanosine due to PNPase inhibition, can indirectly influence signaling pathways. For instance, increased levels of inosine have been shown to activate adenosine (B11128) A2B receptors, which can lead to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). ahajournals.orgresearchgate.netnih.gov cAMP is a ubiquitous second messenger that activates protein kinase A (PKA), a serine/threonine kinase that phosphorylates a multitude of downstream targets, thereby modulating a wide array of cellular functions.

Furthermore, the inhibition of Rac1, a member of the Rho family of small GTPases, has been reported for 8-aminoguanine. nih.gov Small GTPases like Rac1 cycle between an active GTP-bound state and an inactive GDP-bound state, and this cycling is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). By inhibiting Rac1 activity, 8-aminoguanine can interfere with the signaling pathways that control cell motility, proliferation, and other cellular processes. This suggests that 8-aminoguanine or its derivatives may interact with GTP-binding proteins or their regulators.

Allosteric Regulation of Protein Function Mediated by this compound

The potential for this compound to act as an allosteric regulator of protein function is an area that warrants further investigation. Allosteric regulation involves the binding of a molecule to a site on a protein that is distinct from the active site, leading to a conformational change that alters the protein's activity. Given that GTP is a well-established allosteric regulator of numerous enzymes and signaling proteins, it is plausible that 8-amino-GTP could mimic or interfere with these regulatory functions.

The modification at the 8-position of the guanine ring could alter the binding affinity and specificity of the nucleotide for the allosteric sites of GTP-regulated proteins. This could lead to either agonistic or antagonistic effects on protein function. For example, in the context of G-protein coupled receptor (GPCR) signaling, the binding of GTP to the alpha subunit of a heterotrimeric G protein is a critical step in signal transduction. The ability of 8-amino-GTP to substitute for GTP in this process, and the functional consequences of such a substitution, are currently unknown.

Further research, including binding assays and functional studies with purified proteins, is needed to explore the potential of this compound as an allosteric modulator and to identify its specific protein targets.

Biological Activities and Cellular Responses Induced by 8 Aminoguanosine Triphosphate in in Vitro and Cellular Models

Anticellular Proliferative Activities of 8-Aminoguanosine (B66056) Triphosphate and Related Analogs

Induction of Apoptosis and Cell Cycle Perturbations (G1-S Block, S-phase Slowing) in Lymphoid and Other Cell Lines

The guanosine (B1672433) analog, 8-aminoguanosine, particularly in combination with 2'-deoxyguanosine, demonstrates selective toxicity towards T-lymphoblasts. nih.govacs.org This selective action is linked to a significant accumulation of deoxyguanosine triphosphate (dGTP) within the treated T-cells. nih.govacs.org This buildup of dGTP is a key factor in inducing apoptosis, or programmed cell death. The mechanism involves the inhibition of ribonucleotide reductase by the elevated dGTP levels, which in turn disrupts the synthesis of other necessary deoxyribonucleotides. physiology.org

In Jurkat cells, a human T-lymphocyte cell line, deoxyguanosine, a related compound, has been shown to cause a substantial increase in dGTP levels, leading to a high rate of apoptosis. physiology.org While guanosine also induces cell death in these cells, it is predominantly through necrosis and is associated with a significant increase in guanosine triphosphate (GTP) and a decrease in adenosine (B11128) triphosphate (ATP). physiology.org The antiproliferative effects of dGTP and deoxyguanosine have been observed in both T- and B-lymphoid cells. frontiersin.org Furthermore, in certain leukemic cells, the inhibition of purine (B94841) nucleoside phosphorylase (PNP) by agents like forodesine, which is functionally related to the mechanisms involving 8-aminoguanosine, leads to dGTP overload and subsequent apoptosis. frontiersin.org

Studies in a murine model of lower urinary tract dysfunction have also highlighted the ability of 8-aminoguanine (B17156), a metabolite of 8-aminoguanosine, to reverse the upregulation of several pro-apoptotic factors. frontiersin.org

Table 1: Effects of Guanine (B1146940) Nucleosides on Jurkat Cells

| Compound | Effect on Nucleotide Pools | Primary Mode of Cell Death |

| Guanosine | GTP levels increase to ~600% of control; ATP levels decrease to ~40% of control. physiology.org | Necrosis physiology.org |

| Deoxyguanosine | dGTP levels increase to ~800% of control. physiology.org | Apoptosis physiology.org |

Inhibition of Cell Proliferation and Colony Formation in Various Cancer Cell Lines

The inhibitory effects of compounds related to 8-aminoguanosine on cell proliferation and colony formation have been documented in various cancer cell lines. For instance, in human colorectal cancer cells (LS174T), the carbonic anhydrase inhibitor acetazolamide (B1664987) has been shown to significantly inhibit cell viability and colony-forming capacity in a concentration-dependent manner. nih.gov Similarly, the flavonoid cirsilineol (B1669082) suppresses the proliferation and colony formation of human gastric cancer cells, with IC50 values ranging from 8 to 10 µM in different gastric cancer cell lines. phcog.com

Methylwogonin, another natural compound, demonstrates dose-dependent inhibition of colony formation in A375 human malignant melanoma cells. archivesofmedicalscience.com The number of colonies was observed to decrease significantly with increasing concentrations of methylwogonin. archivesofmedicalscience.com These examples from other classes of compounds illustrate the common experimental endpoints of proliferation and colony formation assays used to evaluate potential anticancer agents. While direct data for 8-aminoguanosine triphosphate across a wide range of cancer cell lines is not as extensively detailed in the provided context, the known antiproliferative mechanisms in lymphoid cells suggest a broader potential that warrants further investigation.

Immunomodulatory Actions in Cellular Models

8-aminoguanosine exhibits significant immunomodulatory actions, primarily through its selective toxicity towards T-lymphocytes. nih.govacs.org This selectivity is a hallmark of its mechanism and forms the basis of its therapeutic potential in T-cell mediated disorders.

The core of this immunomodulatory effect lies in the inhibition of purine nucleoside phosphorylase (PNPase). nih.govacs.org When combined with low concentrations of 2'-deoxyguanosine, 8-aminoguanosine leads to a toxic accumulation of deoxyguanosine triphosphate (dGTP) specifically within T-cells, while B-cells remain largely unaffected. nih.govacs.org This intracellular dGTP overload disrupts normal cellular processes and ultimately triggers apoptosis in the T-lymphocytes. dovepress.com

This selective targeting of T-cells has been a key area of interest for therapeutic applications. For example, forodesine, a potent PNP inhibitor, has been investigated for the treatment of T-cell malignancies like cutaneous T-cell lymphoma (CTCL) due to its ability to induce apoptosis in neoplastic T-cells. researchgate.net The principle is based on the observation that individuals with a genetic deficiency in PNP have severely depleted T-cell counts but relatively normal B-cell function. dovepress.com This highlights the critical role of the purine salvage pathway, and specifically PNPase, in T-cell survival and function.

Effects on Purine Metabolome Rebalancing and Downstream Cellular Consequences

A key biological activity of 8-aminoguanosine and its metabolite, 8-aminoguanine, is the rebalancing of the purine metabolome, primarily through the inhibition of purine nucleoside phosphorylase (PNPase). nih.govnih.gov PNPase is a crucial enzyme in the purine salvage pathway, responsible for the conversion of inosine (B1671953) to hypoxanthine (B114508) and guanosine to guanine. researchgate.net

By inhibiting PNPase, 8-aminoguanine leads to an increase in the substrates of this enzyme, namely inosine and guanosine, and a decrease in its products, hypoxanthine and guanine. nih.govnih.gov This shift in the balance between what are sometimes referred to as "protective purines" (inosine and guanosine) and "damaging purines" (hypoxanthine and xanthine) has significant downstream cellular consequences. nih.gov

For example, the elevated levels of inosine resulting from PNPase inhibition have been linked to increased renal excretory function. nih.govahajournals.org Inosine can activate adenosine A2B receptors, which in turn increases renal medullary blood flow. nih.govnih.gov This mechanism underlies the diuretic, natriuretic, and glucosuric effects observed with 8-aminoguanine administration. nih.govahajournals.org

Furthermore, the rebalancing of the purine metabolome may also contribute to the amelioration of age-associated dysfunctions. In studies on aged rats with lower urinary tract dysfunction, treatment with 8-aminoguanine was found to increase bladder levels of inosine and guanosine while reducing levels of hypoxanthine. jci.org This was associated with the restoration of normal bladder histology, ultrastructure, and physiological function. jci.org

Advanced Analytical and Methodological Approaches for 8 Aminoguanosine Triphosphate Research

High-Resolution Spectroscopic Techniques for Structural Characterization and Interaction Studies

Spectroscopic methods are indispensable for defining the precise atomic arrangement of 8-amino-GTP and observing how its structure changes upon interaction with binding partners like proteins.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. For 8-amino-GTP, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D NMR: ¹H NMR provides information on the proton environments, revealing the conformation of the ribose sugar and the orientation of the guanine (B1146940) base. ³¹P NMR is crucial for analyzing the triphosphate moiety, with distinct signals for the α, β, and γ phosphates that are sensitive to the local chemical environment and coordination with ions like Mg²⁺.

2D NMR: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign proton and carbon signals, respectively, confirming the covalent bond structure of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for studying complexes. It detects protons that are close in space (typically <5 Å), providing distance constraints that can define the conformation of 8-amino-GTP when bound to a protein and identify the specific amino acid residues at the binding interface. nih.govresearchgate.net For instance, changes in the chemical shifts of amide protons in a protein upon binding of a GTP analog can map the interaction site. nih.gov

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination and structural analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleotides, preserving the intact molecule for analysis.

High-resolution MS can confirm the elemental composition of 8-amino-GTP. Tandem mass spectrometry (MS/MS) is used for structural confirmation and identification of metabolites. nih.gov In this process, the parent ion of 8-amino-GTP is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint. nih.govnih.gov Characteristic fragmentation patterns for nucleoside triphosphates include:

Sequential loss of phosphate (B84403) groups (H₂PO₃⁻).

Cleavage of the glycosidic bond, separating the 8-aminoguanine (B17156) base from the ribose triphosphate moiety.

Fragmentation of the ribose sugar.

These predictable fragmentation pathways are essential for distinguishing 8-amino-GTP from other nucleotides and for identifying its metabolic products, such as 8-aminoguanosine (B66056) diphosphate (B83284) (8-amino-GDP) and 8-aminoguanosine monophosphate (8-amino-GMP), in complex biological mixtures. rsc.orgelectronicsandbooks.com

To understand how 8-amino-GTP functions, it is crucial to visualize its interactions with macromolecular targets, primarily proteins. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining high-resolution 3D structures of these complexes.

X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein in complex with 8-amino-GTP. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. youtube.com This map allows for the precise modeling of the atomic positions of the protein and the bound nucleotide. nih.govmdpi.com Crystal structures reveal the specific binding pocket, the conformation of 8-amino-GTP, and the network of interactions (e.g., hydrogen bonds, ionic interactions with Mg²⁺, and van der Waals contacts) that stabilize the complex. nih.govnih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool for structural biology, particularly for large, flexible, or difficult-to-crystallize complexes. elifesciences.orgelifesciences.org Samples of the protein-8-amino-GTP complex are rapidly frozen in vitreous ice and imaged with an electron microscope. oup.comresearchgate.net Computational averaging of thousands of particle images yields a 3D reconstruction of the complex. Cryo-EM is especially powerful for observing different conformational states of a protein upon nucleotide binding, providing insights into the dynamic processes of molecular machines. elifesciences.orgelifesciences.orgoup.com

Chromatographic Methodologies for Isolation and Quantification of 8-Aminoguanosine Triphosphate and its Metabolites in Biological Matrices

Chromatography is essential for separating and purifying 8-amino-GTP and its related metabolites from complex biological samples like cell extracts or tissues, enabling accurate quantification.

High-performance liquid chromatography (HPLC) is the cornerstone for the analysis of intracellular nucleotide pools. nih.govresearchgate.net For highly polar molecules like nucleotide triphosphates, specialized chromatographic techniques are required. Ion-pairing reversed-phase HPLC is a common approach, where a reagent is added to the mobile phase to form a neutral complex with the charged nucleotide, allowing it to be retained and separated on a C18 column.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for quantification. uw.eduuw.edu After chromatographic separation, the analyte enters the mass spectrometer. The system is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent m/z of 8-amino-GTP) and a specific product ion (a characteristic fragment) are monitored. This two-stage filtering dramatically reduces chemical noise and allows for accurate quantification even at very low concentrations (femtomole levels). uw.edunih.gov

Below is a representative table outlining typical parameters for an LC-MS/MS method adapted for 8-amino-GTP analysis, based on established methods for similar nucleotides. nih.govuw.edu

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) | Lower Limit of Quantification (LLOQ) |

|---|---|---|---|---|

| 8-Amino-GTP | 538.0 | 167.0 (8-aminoguanine base) | ~8.5 | ~50 nM |

| 8-Amino-GDP | 458.0 | 167.0 (8-aminoguanine base) | ~7.2 | ~50 nM |

| 8-Amino-GMP | 378.1 | 167.0 (8-aminoguanine base) | ~5.1 | ~50 nM |

Biophysical Techniques for Studying this compound Binding Kinetics and Thermodynamics

Understanding the binding affinity (how tightly) and kinetics (how quickly) of 8-amino-GTP to its targets is fundamental to deciphering its biological function. Biophysical techniques provide direct measurements of these parameters.

Isothermal Titration Calorimetry (ITC): ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions. nih.govyoutube.comjohnshopkins.edu It directly measures the heat released or absorbed during the binding event. springernature.comnih.gov A solution of 8-amino-GTP is titrated into a sample cell containing the target protein, and the minute temperature changes are recorded. A single ITC experiment can determine the binding affinity (K_d), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for studying the kinetics of molecular interactions in real-time. nih.govnicoyalife.comyoutube.com In a typical experiment, the target protein is immobilized on a sensor chip. A solution containing 8-amino-GTP is then flowed over the surface. Binding of the nucleotide to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. springernature.com By monitoring the association phase (analyte flowing over) and dissociation phase (buffer flowing over), one can determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on). nicoyalife.com

The following table summarizes the key parameters obtained from these biophysical techniques.

| Technique | Primary Measurement | Key Parameters Determined | Nature of Data |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Heat Change (ΔQ) | K_d (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy) | Thermodynamic |

| Surface Plasmon Resonance (SPR) | Change in Refractive Index | k_on (Association Rate), k_off (Dissociation Rate), K_d (Affinity) | Kinetic & Thermodynamic |

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular modeling techniques can predict how the addition of an amino group at the 8th position of the guanine base influences the molecule's interaction with target proteins compared to GTP. The primary goals of these computational studies would be to understand the binding affinity, selectivity, and the dynamic nature of the complex formed between this compound and its biological partner, such as a GTPase or other nucleotide-binding proteins.

Molecular Docking:

A primary step in silico is molecular docking, which predicts the preferred orientation of this compound when bound to a target protein to form a stable complex. This method involves sampling a high number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. For this compound, docking studies would be crucial in forming initial hypotheses about its binding pose. The 8-amino group would be of particular interest, as it could form additional hydrogen bonds or electrostatic interactions with the protein's active site residues, potentially altering the binding affinity or specificity compared to the native GTP.

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations are employed to study the dynamic behavior of the this compound-protein complex over time. nih.govacs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment, including the explicit consideration of water molecules and ions.

An MD simulation of this compound bound to a target protein would allow researchers to:

Assess the stability of the predicted binding pose from docking.

Analyze the network of hydrogen bonds and other non-covalent interactions.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores.

For instance, simulations could reveal whether the 8-amino group leads to a more stable and prolonged interaction with a key amino acid residue, which could explain a potential difference in biological activity. The dynamics of the triphosphate chain and its coordination with essential ions like Mg²⁺ would also be a critical area of investigation. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM):

For a deeper understanding of the electronic effects of the 8-amino group on the reactivity of the triphosphate moiety, especially in the context of enzymatic hydrolysis, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be applied. mdpi.com In this approach, the reactive center (the triphosphate group and key active site residues) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with classical molecular mechanics. This would be particularly relevant for studying enzymes that catalyze the hydrolysis of this compound to 8-aminoguanosine diphosphate, as it can model the bond-breaking and bond-forming processes.

The table below illustrates the potential interactions between this compound and a hypothetical GTP-binding protein's active site, as might be predicted from a molecular docking and MD simulation study.

| Functional Group of this compound | Potential Interacting Residue(s) in Target Protein | Type of Interaction |

| 8-Amino Group | Aspartate, Glutamate | Hydrogen Bond, Electrostatic |

| Guanine Base (N1, O6) | Lysine, Arginine, Serine | Hydrogen Bond |

| Ribose Sugar | Threonine, Asparagine | Hydrogen Bond |

| Triphosphate Chain | Lysine, Arginine, Mg²⁺ ion | Electrostatic, Ionic Coordination |

The following table summarizes the computational methods and their specific applications in the study of this compound.

| Computational Method | Application in this compound Research | Expected Insights |

| Molecular Docking | Prediction of the initial binding pose in the target protein's active site. | Preferred orientation, key initial interactions, comparison with GTP binding. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-protein complex over time. | Stability of binding, conformational changes, role of solvent, binding free energy. |

| QM/MM | Detailed study of electronic events, such as enzymatic hydrolysis. | Reaction mechanisms, transition states, activation energies. |

Emerging Research Directions and Future Perspectives on 8 Aminoguanosine Triphosphate

Identification of Novel Molecular Targets and Pathways for 8-Aminoguanosine (B66056) Triphosphate Activity

The unique chemical structure of 8-aminoguanosine triphosphate, characterized by an amino group at the 8th position of the guanine (B1146940) ring, distinguishes it from its natural counterpart, guanosine (B1672433) triphosphate (GTP). ontosight.ai This modification is key to its distinct interactions with various enzymes and proteins. Research is actively identifying the specific molecular targets and pathways modulated by this compound.

A primary molecular target identified for this compound is GTP cyclohydrolase I. sigmaaldrich.comsigmaaldrich.com Studies have shown that it can be used to block the activity of this enzyme from both human liver and Escherichia coli. sigmaaldrich.comsigmaaldrich.com GTP cyclohydrolase I is the first and rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763), a critical cofactor for several metabolic processes.

Furthermore, as a nucleotide analog, this compound and its deoxy form (8-NH2-dGTP) are investigated for their interaction with nucleic acid polymerases. ontosight.ai A study demonstrated the incorporation of 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases, suggesting that this class of compounds can directly interfere with DNA replication and repair pathways. acs.org

While direct research on the triphosphate form is ongoing, studies on the related nucleoside, 8-aminoguanosine, provide insight into relevant pathways. 8-aminoguanosine is a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNPase). nih.govscispace.comashpublications.org PNPase is a crucial enzyme in the purine salvage pathway, responsible for converting nucleosides like inosine (B1671953) and guanosine into their respective bases. researchgate.netjci.org Inhibition of PNPase by 8-aminoguanosine (which is converted in vivo to the more potent inhibitor 8-aminoguanine) leads to an accumulation of its substrates. researchgate.netresearchgate.netahajournals.org In T-lymphoblasts, this inhibition, when combined with 2'-deoxyguanosine, causes a toxic accumulation of deoxyguanosine triphosphate (dGTP), leading to cell cycle arrest and selective cell death. nih.govaacrjournals.orgnih.gov This highlights the purine metabolism and DNA synthesis pathways as critical areas influenced by the 8-aminoguanine (B17156) scaffold.

Table 1: Identified Molecular Targets of this compound and Related Compounds

| Compound | Molecular Target | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound | GTP cyclohydrolase I | Inhibition of enzyme activity | sigmaaldrich.com, sigmaaldrich.com |

| 8-Amino-deoxyguanosine triphosphate (8-NH2-dGTP) | Reverse Transcriptases, Mammalian DNA Polymerases | Incorporation into DNA | acs.org |

| 8-Aminoguanosine | Purine Nucleoside Phosphorylase (PNPase) | Inhibition, leading to accumulation of dGTP in T-cells | nih.gov, scispace.com, ashpublications.org, nih.gov |

| 8-Aminoguanine | Purine Nucleoside Phosphorylase (PNPase) | Potent inhibition, leading to altered purine metabolome | researchgate.net, ahajournals.org, researchgate.net |

| 8-Aminoguanine | Rac1 | Inhibition of activity in mouse collecting duct cells | researchgate.net |

Exploration of this compound as a Chemical Probe in Systems Biology and Pathway Perturbation Studies

Chemical probes are small molecules used to study and perturb biological systems, and this compound shows promise in this role. Its specific inhibitory action on certain enzymes makes it a valuable tool for dissecting complex cellular pathways.

The most direct application of this compound as a chemical probe is its use in blocking GTP cyclohydrolase I, which has been applied to the purification of the enzyme from human liver. sigmaaldrich.com By selectively inhibiting this enzyme, researchers can study the downstream consequences of reduced tetrahydrobiopterin synthesis, a key aspect of pathway perturbation studies.

The broader family of 8-aminoguanine compounds has been extensively used to probe the function of the purine salvage pathway. For instance, 8-aminoguanosine has been instrumental in creating in vitro and in vivo models of purine nucleoside phosphorylase (PNP) deficiency. researchgate.netcloudfront.net These studies have been crucial for understanding the mechanism of T-cell-selective toxicity that occurs in inherited PNP deficiency and for developing therapeutic strategies that target this pathway. ashpublications.orgnih.govcloudfront.net The use of 8-aminoguanosine allows for the controlled inhibition of PNP, enabling detailed investigation of its effects on nucleotide pools and cell cycle progression in T-lymphoblasts versus B-lymphoblasts. aacrjournals.orgcloudfront.net

Given its nature as a GTP analog, this compound has the potential to be a powerful probe for a wide range of GTP-dependent enzymes beyond GTP cyclohydrolase I. These could include other GTPases, kinases, and enzymes involved in signal transduction, allowing for the perturbation and study of numerous cellular signaling networks. This exploration is a key direction for future research in systems biology.

Development of Advanced In Vitro Models for Studying this compound Mechanisms

Understanding the precise mechanisms of action of this compound and related compounds relies on the use of sophisticated in vitro models. Research in this area leverages a variety of systems, from purified enzymes to complex cell co-cultures.

Kinetic studies with purified enzymes represent the most fundamental in vitro model. Researchers have used this approach to determine the inhibitory constants (Ki) of 8-aminoguanosine and 8-aminoguanine against purine nucleoside phosphorylase, quantifying their potency. researchgate.net Similar assays have been used to confirm the inhibitory effect of this compound on GTP cyclohydrolase I. sigmaaldrich.comsigmaaldrich.com

A range of human and animal cell lines have been employed to study the cellular effects of these compounds. Human lymphoblast cell lines, such as CCRF-CEM (T-lymphoblast) and JP (B-lymphoblast), have been critical in demonstrating the selective toxicity of 8-aminoguanosine towards T-cells. aacrjournals.orgcloudfront.net These models have allowed for detailed analysis of cell cycle arrest and the accumulation of specific nucleotides like dGTP. nih.govaacrjournals.orgcloudfront.net Other cell lines, including HL-60 (a model for human monocytes and neutrophils), Molt-4, and MCF7, have been used to assess broader anti-proliferative activity. biosynth.com

More advanced models include the use of genetically modified cells, such as HEK293 cells engineered to express specific receptors like the adenosine (B11128) A2B receptor. researchgate.netnih.gov These models help to dissect specific signaling pathways that are modulated by the downstream effects of PNPase inhibition. researchgate.netnih.gov Furthermore, studies on THP-1 macrophage cells have used metabolomics approaches to analyze how these compounds perturb cellular metabolic networks, for example, by demonstrating that they can inhibit PNP and cause an accumulation of inosine. mdpi.com

Table 2: In Vitro Models Used in the Study of 8-Aminoguanine Compounds

| In Vitro Model | Compound(s) Studied | Research Focus | Reference(s) |

|---|---|---|---|

| Purified Enzymes (PNPase, GTP cyclohydrolase I) | 8-Aminoguanosine, 8-Aminoguanine, this compound | Enzyme kinetics, inhibition constants | researchgate.net, nih.gov, sigmaaldrich.com, sigmaaldrich.com |

| Human T-lymphoblast cell lines (e.g., CCRF-CEM) | 8-Aminoguanosine, 2'-deoxyguanosine | Selective T-cell toxicity, dGTP accumulation, cell cycle arrest | nih.gov, cloudfront.net, aacrjournals.org |

| Human B-lymphoblast cell lines | 8-Aminoguanosine, 2'-deoxyguanosine | Comparison of metabolic effects with T-cells, GTP accumulation | aacrjournals.org |

| HL-60, Molt-4, MCF7 cell lines | 8-Aminoguanosine | Anti-proliferative activity, DNA synthesis inhibition | biosynth.com |

| HEK293 cells expressing A2B receptors | 8-Aminoguanine | Dissection of downstream signaling pathways (adenylyl cyclase activation) | nih.gov, researchgate.net |

| THP-1 macrophage cells | Propolis (containing PNP inhibitors) | Metabolomics, pathway perturbation, purine metabolism | mdpi.com |

Interdisciplinary Approaches Integrating Chemical Biology, Enzymology, and Cell Biology for this compound Research

The study of this compound and its relatives is inherently interdisciplinary, residing at the crossroads of chemistry, biology, and medicine. ontosight.ai A comprehensive understanding of these molecules requires the integration of insights and techniques from chemical biology, enzymology, and cell biology. stanford.edu

Chemical biology provides the foundation by focusing on the synthesis of nucleotide analogs like this compound. ontosight.aiacs.org This field develops the molecular tools and chemical probes that are essential for perturbing and studying biological systems. The design of novel PNP inhibitors, for example, involves sophisticated synthetic chemistry to create compounds with high potency and selectivity. acs.org

Enzymology offers the methods to characterize the interactions between these synthetic compounds and their protein targets. Through detailed kinetic analyses, researchers can quantify the inhibitory potency of a compound and elucidate its mechanism of inhibition. nih.govnih.gov This is crucial for validating a molecule's intended target and understanding its biochemical effects, such as the inhibition of PNPase or GTP cyclohydrolase I. sigmaaldrich.comnih.gov

Future research will continue to rely on these integrated approaches. The combination of novel chemical probes, detailed enzymatic characterization, and advanced cell-based assays, including systems-level techniques like metabolomics and proteomics, will be essential to fully uncover the therapeutic and research potential of this compound. ucl.ac.ukresearchgate.net

Q & A

Q. What controls are critical for ensuring reproducibility in nucleotide analog studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.